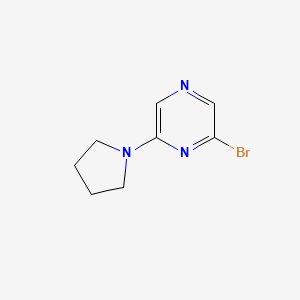
2-Bromo-6-(pyrrolidin-1-YL)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(pyrrolidin-1-YL)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a bromine atom and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(pyrrolidin-1-YL)pyrazine typically involves the bromination of 6-(pyrrolidin-1-YL)pyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azido, thio, or amino derivatives of the original compound.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-(pyrrolidin-1-YL)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying various biological processes due to its ability to interact with specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(pyrrolidin-1-YL)pyrazine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-Bromo-5-(pyrrolidin-1-YL)pyrazine
- 2-Bromo-6-(pyrrolidin-1-YL)pyridine
Comparison:
- 2-Bromo-6-(pyrrolidin-1-YL)pyrazine vs. 2-Bromo-5-(pyrrolidin-1-YL)pyrazine: The position of the bromine atom affects the compound’s reactivity and binding properties. The 6-position bromine may offer different steric and electronic effects compared to the 5-position.
- This compound vs. 2-Bromo-6-(pyrrolidin-1-YL)pyridine: The pyrazine ring in the former provides a different electronic environment compared to the pyridine ring in the latter, potentially leading to variations in chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H10BrN3 |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2-bromo-6-pyrrolidin-1-ylpyrazine |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2 |
Clave InChI |
SJFULFKYXCFFEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CN=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


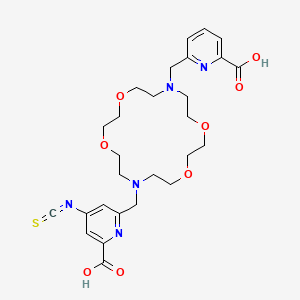
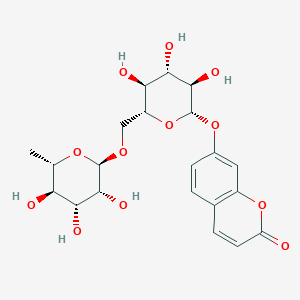
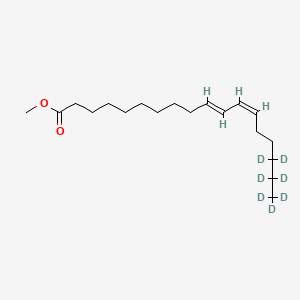
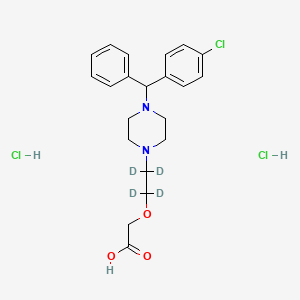

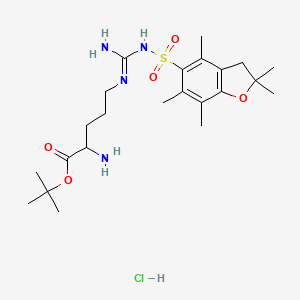
![Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
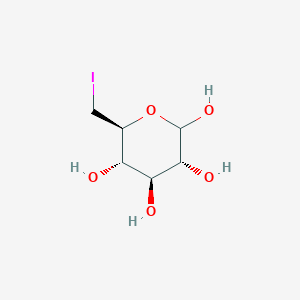
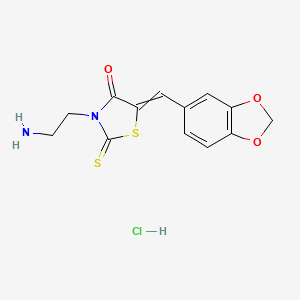
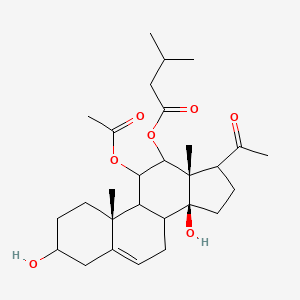
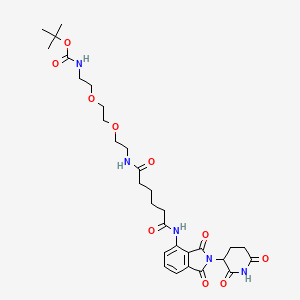
![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)
